2-[Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol
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Overview
Description
2-[Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol is a chemical compound with the molecular formula C11H22N2O. It is a derivative of cyclopropylamine and pyrrolidine, featuring a cyclopropyl group attached to a 1-methyl-pyrrolidin-3-ylmethyl moiety, which is further linked to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol typically involves the following steps:
Cyclopropylamine Synthesis: Cyclopropylamine can be synthesized through the reaction of cyclopropane with ammonia under high pressure and temperature.
Pyrrolidine Derivative Formation: 1-methyl-pyrrolidin-3-ylmethyl chloride can be prepared by reacting 1-methyl-pyrrolidin-3-ol with thionyl chloride.
Coupling Reaction: The cyclopropylamine and 1-methyl-pyrrolidin-3-ylmethyl chloride are then coupled using a nucleophilic substitution reaction to form the desired compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the ethanol group to a corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can reduce any oxidized forms back to the original compound or further reduce the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can replace the cyclopropyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkyl groups can be used in substitution reactions, often requiring a strong base or acid catalyst.
Major Products Formed:
Oxidation Products: Aldehydes, carboxylic acids, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted cyclopropylamines and pyrrolidines.
Scientific Research Applications
2-[Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for neurological and cardiovascular conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclopropylamine
1-methyl-pyrrolidin-3-ol
Other cyclopropyl-substituted amines and pyrrolidines
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Properties
IUPAC Name |
2-[cyclopropyl-[(1-methylpyrrolidin-3-yl)methyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-12-5-4-10(8-12)9-13(6-7-14)11-2-3-11/h10-11,14H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMZCWZUCKOTLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CN(CCO)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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